molecular formula C11H20O2 B085832 Rhodinyl formate CAS No. 141-09-3

Rhodinyl formate

Cat. No. B085832
CAS RN: 141-09-3
M. Wt: 184.27 g/mol
InChI Key: VMBKZHMLQXCNCP-UHFFFAOYSA-N
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Description

Rhodinyl formate is a flavor ingredient and belongs to the class of organic compounds known as fatty alcohol esters . It is used in the food industry and is recognized as safe by the FDA . It is also used as a fragrance in cosmetics .


Molecular Structure Analysis

Rhodinyl formate has a molecular formula of C11H20O2 . It belongs to the class of organic compounds known as fatty alcohol esters . The molecular structure contains a total of 32 bonds, including 12 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Rhodinyl formate has a density of 0.9±0.1 g/cm3, a boiling point of 242.5±19.0 °C at 760 mmHg, and a flash point of 93.3±12.1 °C . It has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 209.1±3.0 cm3 .

Scientific Research Applications

  • Photocatalytic Carbon Dioxide Reduction : Rhodium-based catalysts, including Rhodinyl formate, have been used for the photocatalytic reduction of carbon dioxide. This process results in the production of formate, which is valuable in fuel cell technologies and as a hydrogen storage compound. The integration of these catalysts within metal-organic frameworks (MOFs) has shown increased stability and selectivity, as well as recyclability without loss of activity, making them promising for sustainable carbon dioxide conversion (Chambers et al., 2015).

  • Cascade Processes in Organic Synthesis : Formate, especially when used in conjunction with rhodium catalysts, serves as a condensed CO source for tandem formate decarbonylation and carbonylative cyclization reactions. This cooperative process, catalyzed by a rhodium-(S)-xyl-BINAP complex, is significant in organic synthesis, enabling the enantioselective production of cyclopentenone adducts (Lee et al., 2007).

  • Formate Dehydrogenase Activity : The formate dehydrogenase from Rhodobacter capsulatus, an oxygen-tolerant and NAD+-dependent enzyme, can catalyze the reduction of CO2 to formate. This activity is critical in biochemical pathways and potential carbon dioxide conversion applications (Hartmann & Leimkühler, 2013).

  • Hydrogen Photoproduction Enhancement : The application of a cyclopentadienyl rhodium catalyst derivatized with pyrene, in combination with reduced graphene oxide, has been shown to enhance hydrogen photoproduction. This process uses formate and platinum nanoparticles, demonstrating the role of Rhodinyl formate in improving photocatalytic hydrogen production (Park et al., 2015).

  • Hydrogenation of CO2 : Rhodium catalysts have been used in the hydrogenation of CO2 to produce formate ions. This process is influenced by various factors such as catalyst reduction temperature, reaction temperature, and pressure. The formation of surface species like carbonyls, formates, and carbonates on the rhodium surface during this reaction is a significant aspect of this application (Anderson & Khader, 1996).

properties

IUPAC Name

3,7-dimethyloct-7-enyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKZHMLQXCNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861809
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid/leafy, rose-like odour
Record name Rhodinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol gives clear soln (in ethanol)
Record name Rhodinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.901-0.908
Record name Rhodinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Rhodinyl formate

CAS RN

141-09-3
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-formate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodinyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rhodinyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
T Ding, T Li, J Li - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… Benzyl alcohol, rhodinyl formate and houttuynine were effective QSIs. The impact of the most active compound (benzyl alcohol) on the phenotypes of P. fluorescens P07, including …
Number of citations: 31 www.sciencedirect.com
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
… rhodinyl formate (CAS # 141-09-3; see Section VI). The mutagenic activity of rhodinyl formate has … coli strain WP2uvrA were treated with rhodinyl formate in dimethyl sulfoxide (DMSO) at …
Number of citations: 6 www.sciencedirect.com
ADI ADI - hruschka.com
… Citronellyl formate Geranyl formate Neryl formate Rhodinyl formate Citronellyl acetate …
Number of citations: 0 www.hruschka.com
DP Anonis - Perfumer Flavorist, 1998 - img.perfumerflavorist.com
By Danute Pajaujis Anonis, Chemist Perfumer, Rego Park, New York he term sandal is derived from Medieval Latin Tsan~~ um,~ rmn late Gree~ sartdanon andsanta~ on, and from …
Number of citations: 26 img.perfumerflavorist.com
JA Morris, A Khettry, EW Seitz - Journal of the American Oil …, 1979 - Wiley Online Library
Determination of the minimum inhibitory concen‐trations (MIC) of 212 common soap fragrance raw materials demonstrated that the paper disc‐petri plate technique does not reflect the …
Number of citations: 444 aocs.onlinelibrary.wiley.com
C Graham, HS Rosenkranz, MH Karol - Regulatory Toxicology and …, 1997 - Elsevier
We report a structure–activity model of chemicals with the potential to cause respiratory allergy developed through the CASE/MultiCASE systems. Chemicals documented to elicit a …
Number of citations: 92 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Citronellyl valerate was evaluated for genotoxicity, repeated dose toxicity, reproductive …
O Secondini, O Secondini - 1990 - chemical-publishing.com
In line with the human necessities, flavors and perfumes, like the food and clothing industries, are omnipresent and fast growing. The correlated literature, however, although necessary …
Number of citations: 34 www.chemical-publishing.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 6 efsa.onlinelibrary.wiley.com
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com

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